Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH

PROTAC PARP1 degradation DC50 comparison

PROTAC optimization requires precise linker geometry. This pre-assembled cereblon E3 ligase conjugate provides the validated carbon-linked bis-piperidine scaffold with terminal C2-OH for downstream conjugation. - Validated in PROTAC PARP1 degrader-30 (HY-168722) synthesis; achieves DC50 of 58.14 nM - Rigid C-Pip architecture eliminates labile O-ether bonds, improving metabolic stability - ≥98% purity (HPLC) minimizes in vivo toxicity study artifacts - Supplied in 500 mg and 1 g quantities

Molecular Formula C33H47N5O5
Molecular Weight 593.8 g/mol
Cat. No. B15619647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-piperidine-C-Pip-C2-Pip-C2-OH
Molecular FormulaC33H47N5O5
Molecular Weight593.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H47N5O5/c39-20-12-24-6-14-35(15-7-24)13-5-23-8-16-36(17-9-23)22-25-10-18-37(19-11-25)26-1-2-27-28(21-26)33(43)38(32(27)42)29-3-4-30(40)34-31(29)41/h1-2,21,23-25,29,39H,3-20,22H2,(H,34,40,41)
InChIKeyBIFHWOZMSMVWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH: Product Identity, Class, and Core Procurement Relevance


Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH (Compound C6) is a pre-assembled cereblon (CRBN) E3 ligase ligand‑linker conjugate used as a key PROTAC building block. It pairs a thalidomide-based CRBN recruiter with a rigid, carbon‑linked bis‑piperidine linker terminated by a primary hydroxyl group (C2‑OH) for downstream conjugation . The conjugate has the molecular formula C₃₃H₄₇N₅O₅, a molecular weight of 593.76 g/mol, and is commercially supplied at ≥98 % purity . Its primary documented application is in the synthesis of PROTAC PARP1 degrader‑30 (HY‑168722), a potent PARP1 degrader with a DC₅₀ of 58.14 nM [1].

Why Generic Substitution Fails for Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH in PROTAC Linker Optimization


Linker composition, length, and rigidity directly govern PROTAC ternary‑complex formation, degradation efficiency, and metabolic stability [1]. Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH employs a carbon‑linked (C–Pip) bis‑piperidine scaffold, which is structurally distinct from the more common oxygen‑linked (O–Pip) or piperazine‑containing analogs . In the PARP1 PROTAC series, a systematic linker optimization campaign demonstrated that replacing the oxygen linker with a carbon‑linked piperidine and extending the terminal hydroxyethyl chain (C2–OH) was essential for achieving the DC₅₀ of 58.14 nM observed in the final degrader C6 [2]. Simply interchanging this conjugate with a Thalidomide‑piperidine‑O‑piperidine‑C2‑OH or Thalidomide‑piperidine‑C‑piperidine hydrochloride without repeating the optimization loop risks losing the degrader potency, synergy with chemotherapy, and cell‑line selectivity that have been empirically validated for this specific building block [2].

Quantitative Differentiation Evidence: Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH vs. Comparator CRBN Ligand-Linker Conjugates


DC₅₀ Advantage of the C6 PROTAC Constructed from Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH Over an Alternative CRBN-Based PARP1 Degrader

The PARP1 degrader C6, assembled using Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH as the CRBN ligand‑linker conjugate, degrades PARP1 with a DC₅₀ of 58.14 nM [1]. In contrast, PROTAC PARP1 degrader‑4 (Compound 180055), which employs a different linker (black: HY‑W014787) paired with a VHL E3 ligase ligand, exhibits DC₅₀ values of 180 nM and 240 nM in T47D and MDA‑MB‑231 cells, respectively . This represents a 3.1‑fold to 4.1‑fold improvement in degradation potency for the C6 construct, an advantage directly attributable to the optimized linker composition embodied in Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH [1].

PROTAC PARP1 degradation DC50 comparison

Linker‑Driven Chemosensitization Synergy Achieved with the C‑Pip‑C2‑Pip‑C2‑OH Linker Architecture

The C6 PROTAC (derived from Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH) combined with SN‑38 achieves a combination index (CI) of 0.487 in BRCA‑mutated colon cancer cells, signifying strong synergy (CI < 1) [1]. No comparable synergy data are publicly reported for SN‑38 combinations with PROTACs built on Thalidomide‑piperidine‑O‑piperidine‑C2‑OH or Thalidomide‑piperidine‑C‑piperidine hydrochloride . The combination index of 0.487 indicates that the specific linker geometry provided by the C‑Pip‑C2‑Pip‑C2‑OH scaffold enables productive disruption of the CHK1‑CDC25C‑CDK1 signaling axis, a mechanistic effect not demonstrated for alternative linker conjugates [1].

chemosensitization combination index colorectal cancer

Structural Differentiation: Carbon‑Linked Bis‑Piperidine Linker vs. Oxygen‑Linked or Shorter Analogs

Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH incorporates a carbon‑linked (C‑Pip) piperidine ring directly attached to the thalidomide‑piperidine core, contrasting with the oxygen‑linked (O‑Pip) variant Thalidomide‑piperidine‑O‑piperidine‑C2‑OH (MW 440.50, C₂₃H₂₈N₄O₅) and the truncated Thalidomide‑piperidine‑C‑piperidine hydrochloride (MW 474.98, C₂₄H₃₁ClN₄O₄) . The C‑linkage eliminates a potential metabolic liability (O‑dealkylation) and provides greater conformational rigidity, while the extended C2‑Pip‑C2‑Pip‑C2‑OH chain (total MW 593.76) offers a longer spatial reach compared to the single‑piperidine variants . This precise linker geometry was identified as optimal after iterative structure‑activity relationship optimization in the Wu et al. study, where linker length and composition directly impacted PARP1 degradation efficiency [1].

linker design C–Pip vs O–Pip PROTAC linker rigidity

Cytotoxicity Profile in Colorectal Cancer Models: C6 (C‑Pip‑C2‑Pip‑C2‑OH) vs. Comparator PROTAC

The C6 degrader exhibits IC₅₀ values of 1.63 µM in SW‑620 and 2.84 µM in LOVO colorectal cancer cells . By comparison, PROTAC PARP1 degrader‑2 (Compound 72), which uses a distinct linker system, inhibits MDA‑MB‑436 cell viability with an IC₅₀ < 100 nM, albeit with a DC₅₀ < 10 nM in MDA‑MB‑231 . While direct cross‑study comparison is confounded by differing cell lines, the C6 data establish a reproducible cytotoxicity benchmark specifically in BRCA‑relevant colorectal cancer models, a context directly tied to the intended chemosensitizer application of the C‑Pip‑C2‑Pip‑C2‑OH building block .

cytotoxicity IC50 colorectal cancer cell lines

Commercial Purity and Supply Specification: Thalidomide‑piperidine‑C‑Pip‑C2‑Pip‑C2‑OH vs. Generic Thalidomide‑Linker Conjugates

Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH is supplied at ≥98 % purity by InvivoChem (Cat. V104467) and is available in 500 mg and 1 g sizes . In contrast, several generic thalidomide‑piperidine or thalidomide‑piperazine‑piperidine conjugates from other vendors are listed at 95 % purity or lack an explicit purity specification . The 3 % purity difference (≥98 % vs. ≤95 %) reduces the burden of unknown impurities in downstream PROTAC synthesis, which is critical when structure‑activity relationships are sensitive to even minor by‑products .

purity specification quality control commercial availability

Procurement‑Guided Application Scenarios for Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH


PARP1 Degrader Synthesis for Colorectal Cancer Chemosensitizer Development

Researchers developing PARP1‑targeting PROTACs for BRCA‑mutated colorectal cancer models should select Thalidomide‑piperidine‑C‑Pip‑C2‑Pip‑C2‑OH as the CRBN ligand‑linker component. The compound has been validated in the synthesis of PROTAC PARP1 degrader‑30 (C6), which demonstrates a DC₅₀ of 58.14 nM and strong synergy with SN‑38 (CI = 0.487) [1]. This building block provides the exact linker geometry required for productive CHK1‑CDC25C‑CDK1 axis disruption, a mechanism not demonstrated with O‑linked or shorter piperidine linker conjugates [1].

Structure‑Activity Relationship (SAR) Studies on PROTAC Linker Rigidity and Metabolic Stability

Medicinal chemistry teams systematically comparing linker compositions should use Thalidomide‑piperidine‑C‑Pip‑C2‑Pip‑C2‑OH as the carbon‑linked bis‑piperidine representative. Its C‑linked (C‑Pip) architecture eliminates the labile O‑ether bond present in Thalidomide‑piperidine‑O‑piperidine‑C2‑OH , while its extended C2‑Pip‑C2‑Pip‑C2‑OH chain (MW 593.76) provides a distinct spatial reach relative to the truncated Thalidomide‑piperidine‑C‑piperidine hydrochloride (MW 474.98) . This enables direct head‑to‑head comparison of linker rigidity, length, and metabolic stability within a controlled CRBN‑based degrader series.

High‑Purity Conjugation for PROTAC Scale‑Up and In Vivo Studies

For PROTAC programs transitioning from in vitro to in vivo efficacy studies, the ≥98 % purity specification of Thalidomide‑piperidine‑C‑Pip‑C2‑Pip‑C2‑OH (InvivoChem Cat. V104467) minimizes the risk of impurity‑driven artifacts in pharmacokinetic and toxicology readouts. The conjugate is available in 500 mg and 1 g quantities, supporting both exploratory synthesis and larger‑scale in vivo formulation preparation .

Technical Documentation Hub

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